2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Description
2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a bicyclic heterocyclic compound featuring a fused pyrrole-pyrazole system. Its structure includes a chlorine substituent at the 2-position, which significantly influences its reactivity and biological activity. This compound serves as a critical intermediate in synthesizing alkaloids like withasommine and has been explored in medicinal chemistry for kinase inhibition, particularly targeting the transforming growth factor-beta (TGF-β) type I receptor . Synthetic routes often involve multi-step processes, such as the rearrangement of 1-(3-chloropropyl)-cyclopropanol followed by bromination or phenylation .
Properties
Molecular Formula |
C6H7ClN2 |
|---|---|
Molecular Weight |
142.58 g/mol |
IUPAC Name |
2-chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
InChI |
InChI=1S/C6H7ClN2/c7-6-4-5-2-1-3-9(5)8-6/h4H,1-3H2 |
InChI Key |
SJMSANVCIXPQGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NN2C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole can be achieved through various methods. One common approach involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride . This method provides a convenient route to obtain the desired compound under controlled conditions.
Industrial Production Methods
While specific industrial production methods for 2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the compound’s oxidation state.
Scientific Research Applications
2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a necroptosis inhibitor, which could be useful in treating inflammatory diseases, neurodegenerative diseases, and cancers.
Biological Studies: Its unique structure makes it a valuable tool for studying biological pathways and molecular interactions.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis . This inhibition can prevent cell death and inflammation, making it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Structural Variations
Kinase Inhibition
- TGF-β Type I Receptor (ALK5) Inhibition: 2-Chloro derivative: Serves as a scaffold for aryl- and heteroaryl-substituted inhibitors (e.g., compound 5a in ), with IC₅₀ values in the nanomolar range. Docking studies (PDB: 1RW8) reveal hydrogen bonding with residues S280 and Y282 . 3-(4-Fluorophenyl)-2-(6-methylpyridin-2-yl) derivative: Exhibits superior binding affinity compared to imidazo-thiadiazole analogs, with hydrophobic interactions at residues A230 and L340 .
Antileukemic and Cytotoxic Activity
- Imidazo[2,1-b][1,3,4]thiadiazole derivatives : Show moderate activity against leukemia cells, but 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-based inhibitors exhibit stronger docking scores (-9.2 kcal/mol vs. -7.5 kcal/mol for imidazo-thiadiazoles) .
Physicochemical and Pharmacokinetic Properties
Key Research Findings
Synthetic Challenges : Derivatives of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole often require 8+ steps with yields <30%, highlighting the need for optimized methodologies .
Structure-Activity Relationship (SAR) :
- Chlorine or bromine at C2/C3 enhances electrophilicity, facilitating further substitutions .
- Aryl groups at C3 (e.g., phenyl in withasomnine) improve binding to kinase domains .
Natural vs. Synthetic Derivatives: The natural alkaloid withasommine exhibits distinct bioactivity compared to synthetic analogs, suggesting divergent therapeutic potentials .
Biological Activity
2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHClN
- Molecular Weight : 178.57 g/mol
- CAS Number : 2711689-95-9
Inhibition of TGF-beta Receptor Kinase
Research indicates that derivatives of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole exhibit inhibitory effects on the transforming growth factor-beta (TGF-beta) type I receptor kinase. A study showed that certain aryl-substituted analogues demonstrated selectivity against p38 MAP kinase (p38 MAPK), suggesting potential therapeutic applications in fibrotic diseases and cancer treatments .
Structure-Activity Relationship (SAR)
The biological activity of 2-chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is influenced by the nature of substituents on the dihydropyrrolopyrazole ring. Variations in the 'warhead' group significantly affect selectivity and potency against specific kinases. For instance:
- Phenyl Substituents : Generally show greater selectivity against p38 MAPK.
- Quinoline Substituents : Exhibit reduced selectivity compared to phenyl groups .
Case Study 1: Potent Inhibitors of TGF-beta Receptor
In a study examining various derivatives, two compounds (3 and 15) were co-crystallized with the TGF-beta receptor kinase domain. These compounds demonstrated significant inhibitory activity with IC values in low micromolar ranges, highlighting their potential as therapeutic agents .
Case Study 2: Antiparasitic Activity
Another investigation focused on the antiparasitic properties of related compounds. The study found that certain modifications to the pyrazole structure led to enhanced potency against parasites, with some derivatives achieving EC values as low as 0.010 μM. This suggests that structural optimization can yield highly effective antiparasitic agents .
Data Table: Summary of Biological Activities
| Activity Type | Compound | IC / EC | Notes |
|---|---|---|---|
| TGF-beta Receptor Inhibition | Compound 3 | Low µM | Selective against p38 MAPK |
| TGF-beta Receptor Inhibition | Compound 15 | Low µM | Co-crystallized with receptor |
| Antiparasitic Activity | Various Derivatives | 0.010 - 0.577 μM | Structural modifications enhance activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
